molecular formula C7H5BrFNO3 B8251173 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene

Cat. No.: B8251173
M. Wt: 250.02 g/mol
InChI Key: HYBHCCQAQBFKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for nucleophilic substitutions, and hydrogen gas for reductions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene is widely used in scientific research, including:

Its unique combination of functional groups makes it a versatile intermediate in various chemical transformations.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro and fluorine enhances its electrophilic character, making it susceptible to nucleophilic attack. Conversely, the methoxy group can donate electron density, influencing the compound’s reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-fluoro-3-methoxy-4-nitrobenzene include:

These compounds share similar functional groups but differ in their substitution patterns on the benzene ring. The unique arrangement of substituents in this compound imparts distinct reactivity and properties, making it valuable for specific applications in chemical research.

Properties

IUPAC Name

1-bromo-2-fluoro-3-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBHCCQAQBFKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-bromo-3-fluoro-2-methoxyaniline (1 g, 4.5 mmol) in a mixture of TFA and acetic acid (10 mL/10 mL) was added sodium perborate tetrahydrate (3.2 g, 21 mmol). The reaction mixture was warmed up to 60° C. and heated for 24 h. It was then diluted to water, extracted with ethyl acetate. The product was obtained by flash column as a yellow solid (450 mg, 40%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 4.11 (s, 3H) 7.40 (dd, J=9.0, 6.2 Hz, 1H) 7.54 (dd, J=9.0, 1.9 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.